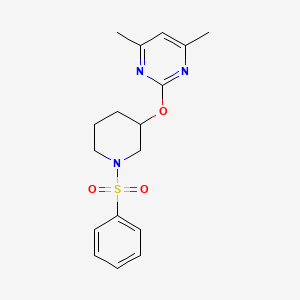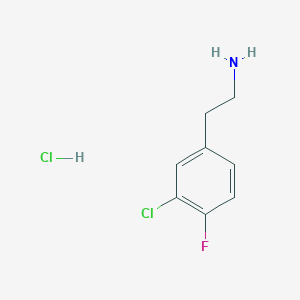
2-(3-Chloro-4-fluoro-phenyl)-ethylamine hydrochloride
概要
説明
The closest compounds I found are "1-(3-Chloro-4-fluorophenyl)piperazine (hydrochloride)" and "N-(3-CHLORO-4-FLUORO-PHENYL)-2-(4-(4-FLUORO-PHENYL)-PIPERAZIN-1-YL)-ACETAMIDE" . Both are used as analytical reference standards .
Molecular Structure Analysis
The molecular structure of a similar compound, “3-Chloro-4-fluorophenylhydrazine hydrochloride”, is given by the molecular formula C6H7Cl2FN2 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “3-Chloro-4-fluorophenylhydrazine hydrochloride”, include an average mass of 197.038 Da and a monoisotopic mass of 195.997025 Da .科学的研究の応用
Chiral Derivatizing Agents
Compounds structurally related to "2-(3-Chloro-4-fluoro-phenyl)-ethylamine hydrochloride" have been used in chiral derivatization methods, aiding in the analysis of enantiomers. For instance, 2-Fluoro-2-phenyl acetic acid, derived from phenylglycine, serves as a chiral derivatizing agent, facilitating the distinction and enantiomeric excess determination of secondary alcohols through 19F NMR spectra of corresponding esters (Hamman, S., Barrelle, M., Tetaz, F., & Béguin, C., 1987).
Orthometalation
Orthometalation techniques involving primary benzylamines, including compounds similar to the one , highlight its potential in forming orthometalated complexes. These processes are crucial for developing catalytic systems and understanding metal-organic interactions (Vicente, J., Saura-Llamas, I., Palin, M. G., Jones, P. G., & Arellano, M., 1997).
Dopamine Receptor Ligands
Structurally similar compounds have been explored for their affinity towards dopamine receptor subtypes, suggesting potential pharmacological applications in neurological and psychiatric disorders. For example, derivatives of N-n-propyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine have shown selective affinity for D2 receptors, indicating their use in studying dopamine-mediated processes (Claudi, F., Giorgioni, G., Di Stefano, A., Renò, F., & Balduini, W., 1992).
Antidepressant Activity
Research into 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives has uncovered potential antidepressant properties, hinting at the broader therapeutic applications of related compounds. These studies assess the ability to inhibit neurotransmitter uptake and their efficacy in rodent models of depression (Yardley, J., Husbands, G. E., Stack, G., Butch, J., Bicksler, J., Moyer, J., Muth, E., Andree, T., Fletcher, H., & James, M., 1990).
Synthesis and Structural Characterization
The synthesis and characterization of halogen-substituted compounds, including those with fluoro and chloro groups, are fundamental in developing new materials and chemical entities. These studies provide insights into the chemical properties and reactivity of such compounds, leading to applications in material science, drug design, and organic synthesis (Pejchal, V., Pejchalová, M., & Růžičková, Z., 2015).
Safety and Hazards
特性
IUPAC Name |
2-(3-chloro-4-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c9-7-5-6(3-4-11)1-2-8(7)10;/h1-2,5H,3-4,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGFVDVHRKVNIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)Cl)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-fluoro-phenyl)-ethylamine hydrochloride | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

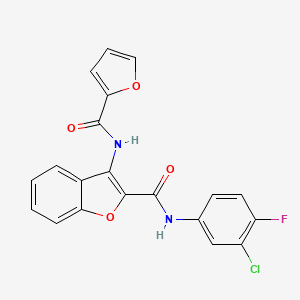
![ethyl 2-[[2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]acetate](/img/structure/B2683780.png)
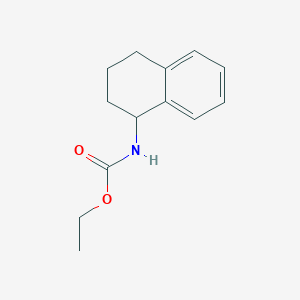

![4-benzyl-2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2683785.png)
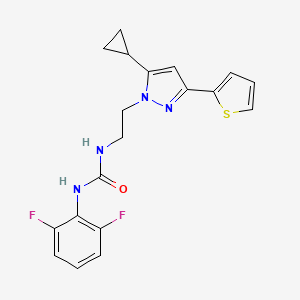

![1-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B2683788.png)
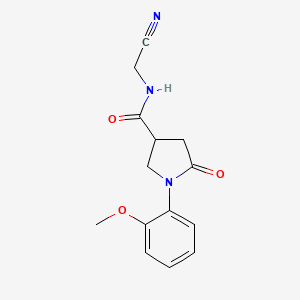
![2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol](/img/structure/B2683793.png)
![2-{4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazin-1-yl}-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B2683796.png)
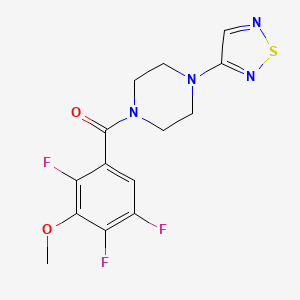
![(4-cyclobutylpiperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2683798.png)
